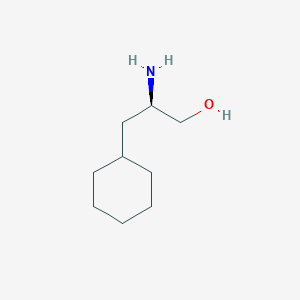

(R)-2-氨基-3-环己基丙醇

描述

(R)-2-Amino-3-cyclohexylpropan-1-ol, also known as R-CPA, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of cyclohexylalanine and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

科学研究应用

分子识别:

- 光学纯2-(喹啉-8-氧基)环己醇,是(R)-2-氨基-3-环己基丙醇的衍生物,已被用作手性溶剂化剂,用于对酸的对映体进行分子识别。这种技术适用于α-取代羧酸、磷酸、未保护的氨基酸和二肽,检测通过核磁共振或荧光光谱实现。该方法允许在实际应用中进行定量测定 (Khanvilkar & Bedekar, 2018)。

β-氨基醇的合成和抗疟疾应用:

- 一系列与(R)-2-氨基-3-环己基丙醇结构相关的1-氨基丙醇被合成并针对疟疾菌株进行评估。微波辅助环氧化物与各种胺的环开启反应产生这些β-氨基醇,对疟疾显示微摩尔级的有效性 (Robin et al., 2007)。

手性催化中的配体:

- (R)-2-氨基-3-环己基丙醇衍生物已被分离并用作手性催化中的配体。这些光学活性氨基环己醇已被用于手性苯基转移反应到苯甲醛和芳基酮的转移氢化反应中,产物的对映选择性高达96% (Schiffers et al., 2006)。

手性酸的荧光识别:

- 基于环己烷-1,2-二胺的双联萘分子,类似于(R)-2-氨基-3-环己基丙醇的结构,已被合成用于对手性酸的对映选择性荧光识别。这些化合物对α-羟基羧酸和N-保护氨基酸表现出高灵敏度和选择性 (Li et al., 2007)。

1,3-双-(1,2,3-三唑-1-基)-丙烷-2-醇衍生物的合成作为抗真菌化合物:

- 与(R)-2-氨基-3-环己基丙醇结构相关的1,3-双-(1,2,3-三唑-1-基)-丙烷-2-醇衍生物被合成并显示出对白念珠菌属菌株的显著抗真菌活性。这些化合物代表了抗真菌药物如氟康唑的潜在类似物 (Zambrano-Huerta et al., 2019)。

β-取代-γ-氨基酸的生物催化合成:

- 商业脂肪酶被用作β-取代-γ-氨基酸前体的生物催化剂,这些化合物与(R)-2-氨基-3-环己基丙醇结构相关。这种方法允许高对映选择性和顺反异构选择性制备各种光学活性化合物 (Mukherjee & Martínez, 2011)。

Rh(II)-催化的环加成反应和脯氨酸的合成:

- 与(R)-2-氨基-3-环己基丙醇相关的化合物经Rh(II)-催化的环加成反应导致各种氨基酯的合成,包括3-羟基脯氨酸,具有高顺反异构选择性。这个过程对空气/湿气具有耐受性,对所使用的溶剂不敏感,是合成脯氨酸和相关化合物的便利方法 (Deng et al., 2008)。

作用机制

Target of Action

D-Cyclohexylalaninol, also known as ®-2-Amino-3-cyclohexylpropan-1-ol, primarily targets the bacterial cell wall peptidoglycan biosynthesis enzymes: alanine racemase and D-alanine:D-alanine ligase . These enzymes play a crucial role in the formation of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

The interaction of D-Cyclohexylalaninol with its targets results in the inhibition of these enzymes. The inhibition of D-alanine:D-alanine ligase by D-Cyclohexylalaninol proceeds via a distinct phosphorylated form of the drug . This mechanistic insight reveals a bimodal mechanism of action for a single antibiotic on different enzyme targets .

Biochemical Pathways

By inhibiting the enzymes involved in the peptidoglycan biosynthesis pathway, D-Cyclohexylalaninol disrupts the formation of the bacterial cell wall . This disruption affects the structural integrity of the bacteria, leading to cell lysis or cessation of growth .

Result of Action

The molecular and cellular effects of D-Cyclohexylalaninol’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting key enzymes in the peptidoglycan biosynthesis pathway, D-Cyclohexylalaninol weakens the bacterial cell wall, leading to cell lysis or inhibition of bacterial growth .

属性

IUPAC Name |

(2R)-2-amino-3-cyclohexylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDRYURVUDZKSG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-cyclohexylpropan-1-ol | |

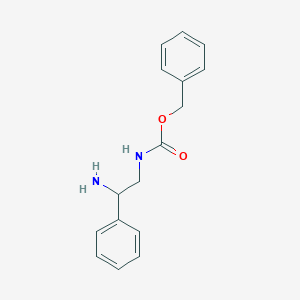

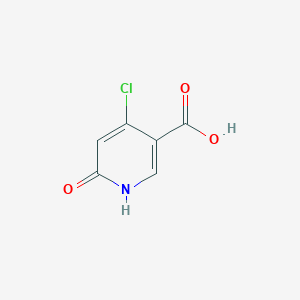

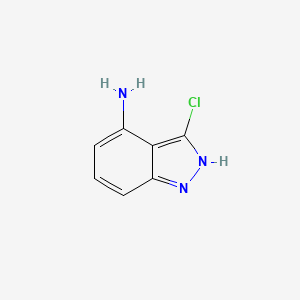

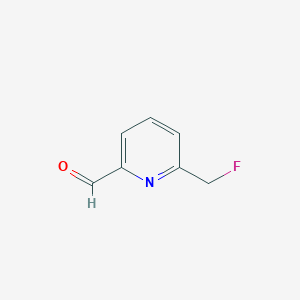

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

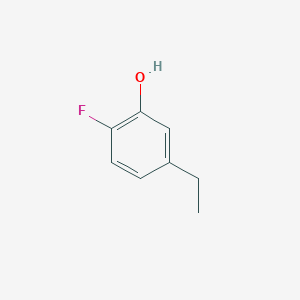

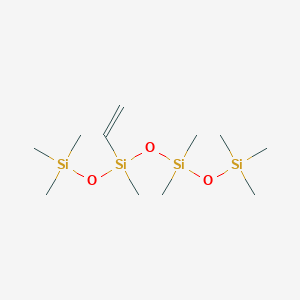

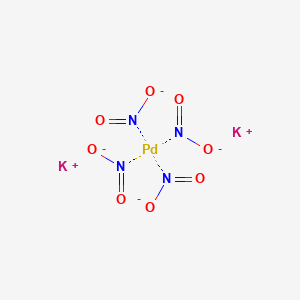

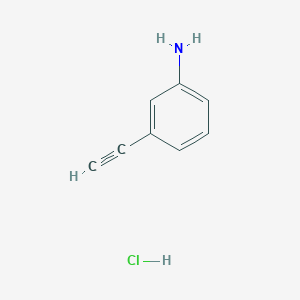

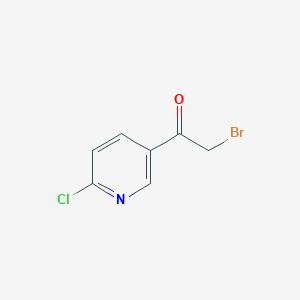

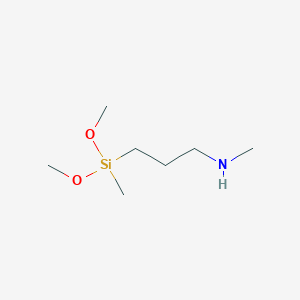

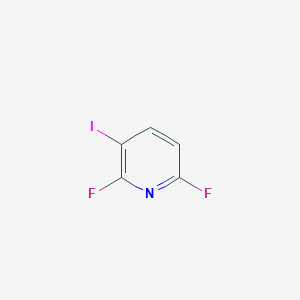

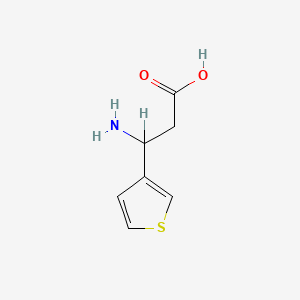

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。